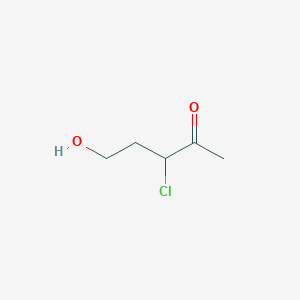

3-Chloro-5-hydroxy-2-pentanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-hydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-4(8)5(6)2-3-7/h5,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWDUQCSMYWUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399159 | |

| Record name | 3-chloro-5-hydroxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13045-13-1 | |

| Record name | 3-chloro-5-hydroxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-5-HYDROXY-2-PENTANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-hydroxy-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-hydroxy-2-pentanone is a bifunctional organic molecule of interest in synthetic chemistry, particularly as an intermediate in the preparation of more complex molecules. Its structure, featuring a ketone, a secondary chloroalkane, and a primary alcohol, provides multiple reactive sites for chemical modifications. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for its synthesis. The information presented is intended to support research and development activities where this compound may be utilized.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application in reactions, and for the prediction of its behavior in biological systems. The following table summarizes the available quantitative data for this compound. It is important to note that while some properties are computationally predicted, they provide valuable estimates in the absence of experimentally determined values.

| Property | Value | Source |

| IUPAC Name | 3-chloro-5-hydroxypentan-2-one | |

| CAS Number | 13045-13-1 | [1] |

| Molecular Formula | C₅H₉ClO₂ | |

| Molecular Weight | 136.58 g/mol | [1] |

| Predicted Boiling Point | 263.5 °C at 760 mmHg | |

| Predicted Density | 1.162 g/cm³ | |

| Predicted pKa | 14.52 ± 0.10 | |

| Predicted XLogP3-AA | 0.3 | |

| Predicted Flash Point | 113.2 °C |

Note: Many of the physical properties listed are predicted and have not been experimentally verified in the available literature. These values should be used as estimations.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of physicochemical properties and for the synthesis of this compound. The following sections provide generalized yet detailed methodologies applicable to this compound.

Synthesis of this compound

The primary route for the synthesis of this compound is through the α-chlorination of its precursor, 5-hydroxy-2-pentanone.

Principle: The reaction involves the selective chlorination at the carbon atom adjacent (alpha) to the carbonyl group of the ketone. This is typically achieved by forming an enol or enolate intermediate which then reacts with a chlorinating agent.

Materials:

-

5-hydroxy-2-pentanone

-

Chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS))

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

-

Acid or base catalyst (optional, depending on the chlorinating agent)

-

Apparatus for inert atmosphere reaction (e.g., nitrogen or argon line, Schlenk line)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Apparatus for work-up (separatory funnel, rotary evaporator)

-

Chromatography equipment for purification (e.g., column chromatography)

Procedure:

-

In a dry, inert atmosphere, dissolve 5-hydroxy-2-pentanone in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to a suitable temperature (e.g., 0 °C) using an ice bath.

-

Slowly add the chlorinating agent (dissolved in the same solvent) to the reaction mixture via a dropping funnel over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction to stir at the same temperature for a specified time, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography - TLC).

-

Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate if an acidic byproduct is formed).

-

Transfer the mixture to a separatory funnel and perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions into a liquid at atmospheric pressure. For a pure substance, this occurs over a narrow range.

Materials:

-

Sample of this compound (solid form)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Materials:

-

Sample of this compound (liquid form)

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Apparatus for securing the setup (e.g., clamp and stand)

Procedure:

-

Place a small amount (a few milliliters) of the liquid sample into the test tube.

-

Invert a capillary tube (sealed end up) into the liquid in the test tube.

-

Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly in a heating bath.

-

Heat the bath slowly and observe the capillary tube. A slow stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the bath to cool slowly.

-

The temperature at which the stream of bubbles slows and the liquid just begins to enter the capillary tube is the boiling point of the sample.

Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" principle is a general guide, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.

Materials:

-

Sample of this compound

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Small test tubes

-

Vortex mixer or stirring rods

Procedure:

-

Add a small, measured amount of the solute (e.g., 10 mg) to a test tube.

-

Add a small, measured volume of the solvent (e.g., 1 mL) to the test tube.

-

Vigorously agitate the mixture for a set period (e.g., 1-2 minutes) using a vortex mixer or by stirring.

-

Visually inspect the solution to determine if the solute has completely dissolved.

-

If the solute dissolves, it is considered soluble in that solvent under the tested conditions. If it does not dissolve, it is considered insoluble.

-

The solubility can be quantified by determining the maximum amount of solute that can be dissolved in a given volume of solvent at a specific temperature.

Mandatory Visualization

The following diagram illustrates a logical workflow for the synthesis of this compound from its precursor, 5-hydroxy-2-pentanone.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a complete experimental dataset is not yet available in the public domain, the provided predicted values and detailed experimental protocols offer a strong starting point for researchers. The outlined synthetic workflow provides a clear and logical path for the preparation of this versatile chemical intermediate. It is anticipated that this compilation of information will be a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

3-Chloro-5-hydroxy-2-pentanone molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and known properties of 3-Chloro-5-hydroxy-2-pentanone. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Molecular Structure and Formula

This compound is a functionalized pentanone derivative. Its structure consists of a five-carbon chain with a ketone group at the second carbon (C2), a chlorine atom at the third carbon (C3), and a primary hydroxyl group at the fifth carbon (C5).

Molecular Formula: C₅H₉ClO₂[1][2]

IUPAC Name: 3-chloro-5-hydroxypentan-2-one[2]

Canonical SMILES: CC(=O)C(CCO)Cl[1]

Below is a two-dimensional representation of the molecular structure generated using the DOT language.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are compiled from various chemical databases.

| Property | Value | Source |

| Molecular Weight | 136.58 g/mol | [1][2] |

| Density | 1.162 g/cm³ | [3] |

| Boiling Point | 263.5 °C at 760 mmHg | [3] |

| Flash Point | 113.2 °C | [3] |

Synthesis and Reactivity

General Synthetic Approach:

The primary route for the synthesis of this compound involves the selective α-chlorination of a precursor molecule. The most logical precursor is 5-hydroxy-2-pentanone.[4] This reaction introduces a chlorine atom at the carbon atom adjacent to the carbonyl group. The synthesis is conceptualized to proceed via the formation of an enol or enolate intermediate of 5-hydroxy-2-pentanone, which then reacts with a suitable chlorinating agent.[4]

Experimental Protocol:

Reactivity and Potential Applications:

This compound is a versatile synthetic intermediate.[4] The presence of three different functional groups—a ketone, a chloroalkane, and an alcohol—allows for a variety of chemical transformations. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the ketone and hydroxyl moieties can undergo their characteristic reactions.

One notable application of this compound is in the synthesis of Thiamine (Vitamin B1).[5] It serves as a key building block in the construction of the thiazole ring of the thiamine molecule.

The logical workflow for its utilization in a synthetic pathway can be visualized as follows:

Caption: Synthetic workflow for this compound and its application.

Spectroscopic Data

Experimental spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound, are not widely available in published literature or common spectral databases. Commercial suppliers contacted do not provide this analytical information. For research purposes, it is recommended that users of this compound perform their own analytical characterization to confirm its identity and purity.

Predicted Spectroscopic Features:

Based on its structure, the following general features would be expected in its spectra:

-

¹H NMR: Signals corresponding to the methyl, methylene, and methine protons, with chemical shifts influenced by the adjacent carbonyl, chloro, and hydroxyl groups.

-

¹³C NMR: Resonances for the five distinct carbon atoms, including a downfield signal for the carbonyl carbon.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern (M+2 peak) due to the presence of the chlorine atom.[4]

Safety Information

Safety data sheets from commercial suppliers should be consulted for detailed handling and safety information. As a chlorinated organic compound, appropriate personal protective equipment should be used when handling this compound.

References

- 1. clearsynth.com [clearsynth.com]

- 2. This compound | C5H9ClO2 | CID 4086860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 13045-13-1 | Benchchem [benchchem.com]

- 5. EP2307355B1 - Novel synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]

Spectral Analysis of 3-Chloro-5-hydroxy-2-pentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 3-Chloro-5-hydroxy-2-pentanone. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted NMR data, which serves as a valuable reference for analytical and synthetic applications. The information is presented in a structured format to facilitate easy interpretation and use in research and development settings.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and provide expected chemical shifts and multiplicities for each nucleus.[1]

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CH₃ (C1) | ~2.2 | Singlet (s) |

| CH (C3) | ~4.5 | Triplet (t) |

| CH₂ (C4) | ~2.1 | Multiplet (m) |

| CH₂ (C5) | ~3.8 | Triplet (t) |

| OH | Variable | Singlet (s, broad) |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₃) | ~25 |

| C2 (C=O) | ~205 |

| C3 (CHCl) | ~60 |

| C4 (CH₂) | ~40 |

| C5 (CH₂OH) | ~58 |

Molecular Structure

The structure of this compound is a five-carbon chain containing a ketone at the C2 position, a chlorine atom at the C3 position, and a hydroxyl group at the C5 position.[1]

Caption: Chemical structure of this compound.

Representative Experimental Protocol for NMR Analysis

While a specific experimental protocol for this compound is not publicly available, the following represents a standard procedure for obtaining NMR spectra of a small organic molecule of this type.

Sample Preparation

-

Sample Weighting: Accurately weigh 5-25 mg of this compound for ¹H NMR analysis, and 50-100 mg for ¹³C NMR analysis.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift calibration.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is typically used.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

-

¹H NMR Acquisition Parameters (Example):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR Acquisition Parameters (Example):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The phase of the spectrum is manually or automatically corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the signal of the internal standard (TMS at 0 ppm).

-

Integration and Peak Picking: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios. The chemical shifts of all peaks in both ¹H and ¹³C spectra are determined.

Logical Workflow for Structural Elucidation

The following diagram illustrates the general workflow for elucidating the structure of an organic molecule like this compound using NMR spectroscopy.

Caption: General workflow for NMR-based structure elucidation.

References

Unraveling the Biological Activities of 3-Chloro-5-hydroxy-2-pentanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

3-Chloro-5-hydroxy-2-pentanone is a trifunctional chemical compound with potential for diverse biological activities. This technical guide synthesizes the available information regarding its chemical properties and explores its hypothetical mechanism of action based on its structural features. Due to a lack of specific studies on its biological effects, this document also draws inferences from related chemical entities to propose potential avenues for future research.

Introduction

This compound is a chemical entity characterized by the presence of a ketone, a hydroxyl group, and a chlorine atom at the alpha position to the carbonyl group.[1] This combination of functional groups makes it a reactive and versatile molecule.[1] While its primary documented use is in the synthesis of thiothiamine, its structural motifs suggest a potential for broader biological applications, including antimicrobial, antifungal, anticancer, and enzyme inhibitory activities.[2][3] This guide provides a comprehensive overview of its known chemical properties and discusses its potential mechanisms of action, offering a foundation for further investigation.

Chemical Properties and Synthesis

The reactivity of this compound is largely dictated by its three functional groups. The α-chloroketone moiety is susceptible to nucleophilic attack, the ketone can undergo reduction, and the primary hydroxyl group can be esterified or etherified.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13045-13-1 | [4] |

| Molecular Formula | C5H9ClO2 | [4] |

| Molecular Weight | 136.58 g/mol | [4] |

| Topological Polar Surface Area | 37.3 Ų | [4] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 3 | [5] |

Synthesis

The synthesis of this compound can be achieved through several established routes in organic chemistry. A common method involves the direct α-chlorination of the precursor molecule, 5-hydroxy-2-pentanone. This reaction typically proceeds via the formation of an enol or enolate intermediate, which then reacts with a chlorinating agent.[1]

Below is a generalized workflow for a potential synthesis protocol.

Caption: General workflow for the synthesis of this compound.

Hypothetical Mechanism of Action

Currently, there is a lack of specific studies detailing the mechanism of action of this compound. However, based on its chemical structure, particularly the α-chloroketone group, we can hypothesize several potential biological activities. α-Haloketones are known to be reactive electrophiles that can covalently modify nucleophilic residues in biological macromolecules, such as cysteine or histidine residues in proteins. This reactivity is the basis for the biological activity of many enzyme inhibitors and other pharmacologically active compounds.

Potential as an Enzyme Inhibitor

The electrophilic nature of the carbon atom bearing the chlorine suggests that this compound could act as an irreversible inhibitor of enzymes that have a nucleophilic residue in their active site.

Caption: Proposed mechanism of irreversible enzyme inhibition.

Potential Antimicrobial and Anticancer Activity

The potential for covalent modification of proteins also suggests that this compound or its derivatives could exhibit antimicrobial or anticancer properties. By targeting essential enzymes in pathogens or cancer cells, these compounds could disrupt critical cellular processes, leading to cell death. The development of derivatives could enhance this potential activity. For instance, creating ester or ether linkages at the hydroxyl group could alter the molecule's lipophilicity, potentially improving its cell permeability and target engagement.[1]

Experimental Protocols for Future Investigation

To elucidate the mechanism of action of this compound, a series of experiments would be required. The following are proposed high-level protocols.

General Cytotoxicity Screening

-

Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines and microbial strains.

-

Methodology:

-

Culture selected cancer cell lines (e.g., MCF-7, HeLa, A549) and microbial strains (e.g., E. coli, S. aureus).

-

Treat the cells/microbes with a range of concentrations of this compound.

-

After a suitable incubation period, assess cell viability using an MTT or similar assay for cancer cells, and determine the minimum inhibitory concentration (MIC) for microbial strains.

-

Enzyme Inhibition Assays

-

Objective: To identify specific enzymes that are inhibited by this compound.

-

Methodology:

-

Select a panel of enzymes with known or suspected nucleophilic active site residues (e.g., proteases, kinases).

-

Perform in vitro enzyme activity assays in the presence and absence of this compound.

-

Determine IC50 values for any observed inhibition.

-

To assess for irreversible inhibition, perform dialysis or size-exclusion chromatography after incubation of the enzyme with the compound and reassess enzyme activity.

-

Conclusion and Future Directions

While the current body of literature does not provide a specific mechanism of action for this compound, its chemical structure strongly suggests the potential for biological activity, likely through the covalent modification of protein targets. Future research should focus on systematic screening for cytotoxicity and enzyme inhibition to identify its molecular targets. Subsequent studies could then elucidate its effects on cellular signaling pathways and its potential as a lead compound for drug development. The synthesis of derivatives with modified hydroxyl and ketone groups could also provide valuable structure-activity relationship data.[1]

References

An In-depth Technical Guide to 3-Chloro-5-hydroxy-2-pentanone: Properties, Potential Biological Activities, and Research Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Chloro-5-hydroxy-2-pentanone is a trifunctional organic compound whose biological activities are not yet extensively documented in scientific literature. Its structure, featuring an α-chloroketone system and a primary hydroxyl group, suggests potential as a versatile synthetic building block and a candidate for biological screening.[1] This guide provides a comprehensive overview of its known chemical properties, associated hazards, and a hypothetical framework for investigating its biological potential. Detailed, generalized experimental protocols for assessing cytotoxicity and antimicrobial activity are presented, alongside conceptual diagrams to guide future research endeavors.

Chemical and Physical Properties

This compound, with the molecular formula C₅H₉ClO₂, is a halogenated hydroxyketone.[1][2] Its key structural features—a ketone at the C2 position, a chlorine atom at the C3 position, and a hydroxyl group at the C5 position—make it a reactive and versatile intermediate in organic synthesis.[1] For instance, it is utilized in the preparation of thiothiamine.[1][3] The chlorine atom is susceptible to nucleophilic attack, while the ketone and hydroxyl moieties offer additional sites for chemical modification.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13045-13-1 | [2][4] |

| Molecular Formula | C₅H₉ClO₂ | [2][4] |

| Molecular Weight | 136.58 g/mol | [2] |

| IUPAC Name | 3-chloro-5-hydroxypentan-2-one | [2] |

| Canonical SMILES | CC(=O)C(CCO)Cl | [4] |

| pKa (Predicted) | 14.52 ± 0.10 | [4] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

Synthesis from Precursor Molecules

A primary and logical route for the synthesis of this compound is the selective α-chlorination of its precursor, 5-Hydroxy-2-pentanone.[1] This process typically involves the formation of an enol or enolate of the ketone, which then reacts with a suitable chlorinating agent.[1]

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 3-Chloro-5-hydroxy-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 3-Chloro-5-hydroxy-2-pentanone, a versatile chemical intermediate.[1][2][3] Understanding the stability of this compound is critical for its use in synthesis, formulation, and as a consideration in drug development, where impurities and degradants are of paramount concern. This document outlines potential degradation mechanisms under various stress conditions and provides detailed experimental protocols for conducting forced degradation studies.

Physicochemical Properties

This compound is a trifunctional molecule featuring a ketone, a secondary chloroalkane, and a primary alcohol.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 13045-13-1 | [2][4] |

| Molecular Formula | C5H9ClO2 | [2][5] |

| Molecular Weight | 136.58 g/mol | [2][5] |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | Not available | |

| Solubility | Soluble in water | [6] |

| pKa | 14.52 ± 0.10 (Predicted) | [4] |

Potential Degradation Pathways

The following sections outline the probable degradation pathways under hydrolytic, oxidative, and photolytic stress conditions.

Hydrolytic Degradation (Acidic and Basic Conditions)

Under aqueous acidic or basic conditions, this compound is susceptible to several degradation reactions.

-

Base-Catalyzed Intramolecular Cyclization (Favorskii-type Rearrangement): In the presence of a base, the acidic proton alpha to the ketone can be abstracted. The resulting enolate can undergo an intramolecular nucleophilic attack, displacing the chloride to form a cyclopropanone intermediate. This intermediate is unstable and can be opened by a nucleophile (e.g., hydroxide) to yield a rearranged carboxylic acid derivative.

-

Nucleophilic Substitution of Chloride: The chlorine atom at the C3 position is susceptible to nucleophilic substitution by hydroxide ions, leading to the formation of 3,5-dihydroxy-2-pentanone.[1]

-

Aldol Condensation: Under basic conditions, the enolate can also participate in intermolecular aldol condensation reactions, leading to higher molecular weight impurities.

Figure 1: Potential Hydrolytic Degradation Pathways

-

Acid-Catalyzed Intramolecular Cyclization: Under acidic conditions, the carbonyl oxygen can be protonated, activating it towards nucleophilic attack by the hydroxyl group. This can lead to the formation of a cyclic hemiketal, which could further dehydrate to form a furan derivative.

Oxidative Degradation

Oxidizing agents, such as hydrogen peroxide, can lead to several degradation products.

-

Oxidation of the Primary Alcohol: The primary hydroxyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid, forming 3-chloro-4-formyl-2-butanone and 3-chloro-2-oxo-4-butanoic acid, respectively.

-

Oxidation of the Ketone (Baeyer-Villiger Oxidation): The ketone functionality could undergo oxidation to form an ester.

-

Oxidative Dehalogenation: In some cases, oxidative conditions can lead to the removal of the chlorine atom.

Figure 2: Potential Oxidative Degradation Pathways

Photolytic Degradation

Exposure to light, particularly UV light, can induce degradation through radical mechanisms.

-

Homolytic Cleavage of the Carbon-Chlorine Bond: The C-Cl bond is susceptible to photolytic cleavage, which would generate a carbon-centered radical and a chlorine radical. These reactive species can then participate in a variety of secondary reactions, including dimerization, reaction with solvents, or further fragmentation.

Figure 3: Potential Photolytic Degradation Pathway

Experimental Protocols for Forced Degradation Studies

To definitively identify the degradation pathways and assess the stability of this compound, a forced degradation study is essential.[7][8][9] The following protocols are based on general guidelines for such studies.

General Experimental Workflow

The workflow for a forced degradation study involves subjecting the compound to various stress conditions, followed by analysis to identify and quantify the parent compound and any resulting degradants.

Figure 4: General Workflow for Forced Degradation Study

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Stress Conditions

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at room temperature for 2 hours.

-

At appropriate time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H2O2.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.

-

At appropriate time points, dissolve a known amount of the solid in the mobile phase for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples after the exposure period.

-

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[12] High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS) is the recommended technique.

-

HPLC-UV/MS Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV at an appropriate wavelength (e.g., 210 nm) and/or a mass spectrometer for identification of degradants.

-

Data Presentation

The results of the forced degradation study should be summarized in a clear and concise manner. The following table provides a template for presenting the quantitative data.

| Stress Condition | Time (hours) | Assay of this compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) | Mass Balance (%) |

| 0.1 M HCl, 60°C | 0 | |||||

| 2 | ||||||

| 4 | ||||||

| 8 | ||||||

| 24 | ||||||

| 0.1 M NaOH, RT | 0 | |||||

| 0.5 | ||||||

| 1 | ||||||

| 2 | ||||||

| 3% H2O2, RT | 0 | |||||

| 24 | ||||||

| Thermal, 80°C | 0 | |||||

| 48 | ||||||

| Photolytic | 0 | |||||

| (endpoint) |

Conclusion

While specific stability data for this compound is not extensively published, a thorough understanding of its potential degradation pathways can be derived from the reactivity of its constituent functional groups. The successful execution of the detailed forced degradation protocols outlined in this guide will enable researchers to establish a comprehensive stability profile, identify and characterize potential degradants, and develop appropriate control strategies for its use in research and development. This knowledge is fundamental to ensuring the quality, safety, and efficacy of any downstream applications of this important chemical intermediate.

References

- 1. This compound | 13045-13-1 | Benchchem [benchchem.com]

- 2. clearsynth.com [clearsynth.com]

- 3. This compound | 13045-13-1 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C5H9ClO2 | CID 4086860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. acdlabs.com [acdlabs.com]

- 9. biomedres.us [biomedres.us]

- 10. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 11. pharmtech.com [pharmtech.com]

- 12. env.go.jp [env.go.jp]

Toxicological Profile of 3-Chloro-5-hydroxy-2-pentanone: A Review of Available Data and Analysis of a Structurally Related Compound

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicology of 3-Chloro-5-hydroxy-2-pentanone. A comprehensive toxicological profile based on extensive experimental studies for this specific compound is not available in the published literature. Due to this data gap, this guide also provides a detailed toxicological profile of the structurally related and well-studied compound, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), to highlight potential areas of concern and provide context for future research. It is critical to note that the toxicological data for MX should not be directly extrapolated to this compound.

Section 1: this compound

Overview and Available Data

This compound is a halogenated ketone for which there is a significant lack of in-depth toxicological data. Information is primarily limited to basic chemical properties and hazard classifications from safety data sheets provided by chemical suppliers. No dedicated studies on its genotoxicity, carcinogenicity, reproductive toxicity, or toxicokinetics were found in the public domain.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 13045-13-1 | [1][2][3][4][5] |

| Molecular Formula | C5H9ClO2 | [1][2][6] |

| Molecular Weight | 136.58 g/mol | [1][2] |

| IUPAC Name | 3-chloro-5-hydroxypentan-2-one | [1][2] |

Hazard Identification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound, as reported by the European Chemicals Agency (ECHA).[1][6]

| Hazard Class | Hazard Statement |

| Acute toxicity, oral (Category 3) | H301: Toxic if swallowed |

| Skin irritation (Category 2) | H315: Causes skin irritation |

| Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Section 2: Toxicological Profile of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)

Note: The following information pertains to 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX, CAS No. 77439-76-0) and is provided for informational purposes due to the lack of data for this compound. MX is a well-characterized mutagen and carcinogen found as a byproduct of drinking water chlorination.[7][8][9]

Genotoxicity

MX is a potent mutagen and has been shown to be genotoxic in various in vitro and in vivo systems.[7][9] It is a direct-acting genotoxicant in vitro, but in vivo genotoxicity has not been detected in some studies.[7]

Table 2: Summary of Genotoxicity Data for MX

| Assay | System | Concentration/Dose | Results | Reference |

| DNA Damage (Alkaline Elution) | Rat Hepatocytes | 30-300 µM (1 h) | Concentration-dependent DNA damage | [7] |

| DNA Damage (Alkaline Elution) | V79 Chinese Hamster Cells | >10 µM (2 h) | DNA damage | [7] |

| Sister-Chromatid Exchanges (SCE) | V79 Chinese Hamster Cells | 2-5 µM (2 h) | Increased frequency of SCE | [7] |

| HGPRT Mutation Induction | V79 Chinese Hamster Cells | Not specified | No significant effect | [7] |

| In vivo DNA Damage (Alkaline Elution) | Rat organs (stomach, duodenum, colon, liver, kidney, lung, bone marrow, bladder, testes) | 18-125 mg/kg (oral) | No evidence of genotoxicity | [7] |

| Micronucleus Assay | Tradescantia (pollen mother cells) | Up to 100 µg (direct application) | Dose-dependent increase in micronuclei | [10] |

The following is a generalized protocol based on the study by Meier et al. (1987) for assessing DNA damage in rat hepatocytes.[7]

References

- 1. This compound | C5H9ClO2 | CID 4086860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound 95% | CAS: 13045-13-1 | AChemBlock [achemblock.com]

- 5. This compound | 13045-13-1 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Genotoxic effects of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in mammalian cells in vitro and in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX): toxicological properties and risk assessment in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genotoxic effects of the chlorinated hydroxyfuranones 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone and 3,4-dichloro-5-hydroxy-2[5H]-furanone in Tradescantia micronucleus assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Synthetic Versatility of 3-Chloro-5-hydroxy-2-pentanone: A Gateway to Heterocycles and Rearranged Scaffolds

Application Note | Organic Synthesis | Drug Discovery

Introduction

3-Chloro-5-hydroxy-2-pentanone is a trifunctional synthetic building block of significant interest to researchers in organic synthesis and drug development. Its chemical structure, featuring a reactive α-chloro ketone, a primary hydroxyl group, and a carbonyl moiety, offers multiple sites for chemical modification, making it a versatile precursor for a variety of molecular architectures.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic compounds and in undergoing skeletal rearrangements.

Key Applications at a Glance

| Application | Reaction Type | Product Class | Significance |

| Thiazole Synthesis | Hantzsch Thiazole Synthesis | Heterocycle (Thiazole) | Precursor to Thiothiamine (a Vitamin B1 derivative) and other bioactive thiazoles.[3][4] |

| Favorskii Rearrangement | Base-catalyzed Rearrangement | Carboxylic Acid Derivative | Access to rearranged carbon skeletons, useful in the synthesis of complex molecules.[5] |

| Furan Synthesis | Paal-Knorr Synthesis (potential) | Heterocycle (Furan) | Furans are prevalent motifs in pharmaceuticals and natural products. |

Application 1: Synthesis of 4-methyl-5-(2-hydroxyethyl)thiazole

The reaction of this compound with a thioamide, such as thioformamide, is a direct application of the Hantzsch thiazole synthesis to produce 4-methyl-5-(2-hydroxyethyl)thiazole.[6][7] This thiazole derivative is a key component of thiothiamine. The reaction proceeds through a cyclocondensation mechanism.

Experimental Protocol: Hantzsch Thiazole Synthesis

Objective: To synthesize 4-methyl-5-(2-hydroxyethyl)thiazole from this compound.

Materials:

-

This compound (1.0 eq)

-

Thioformamide (1.2 eq)

-

Ethanol (as solvent)

-

Pyridine (as base, optional)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

-

Add thioformamide (1.2 eq) to the solution. If the reaction is slow, a small amount of pyridine can be added to act as a base.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 4-methyl-5-(2-hydroxyethyl)thiazole.[6]

Expected Yield: While specific yields for this exact reaction are not widely published, similar Hantzsch thiazole syntheses can result in yields ranging from moderate to good (e-g., a 68% yield has been reported for a similar synthesis).[8]

Application 2: Favorskii Rearrangement

As an α-halo ketone with an enolizable proton, this compound can undergo a Favorskii rearrangement in the presence of a base to yield a carboxylic acid derivative with a rearranged carbon skeleton.[5][9][10] The reaction proceeds through a cyclopropanone intermediate.[9][10]

Experimental Protocol: Favorskii Rearrangement

Objective: To induce a Favorskii rearrangement of this compound.

Materials:

-

This compound (1.0 eq)

-

Sodium methoxide (NaOMe) (2.2 eq)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Diethyl ether (Et2O)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

Prepare a fresh solution of sodium methoxide in methanol by dissolving sodium metal in anhydrous methanol at 0 °C under an argon atmosphere.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

-

At 0 °C and under an argon atmosphere, transfer the ethereal solution of the substrate via cannula to the freshly prepared sodium methoxide solution.

-

Allow the resulting mixture to warm to room temperature and then heat to 55 °C for 4 hours.

-

Cool the reaction mixture to 0 °C and quench by the careful addition of a saturated aqueous ammonium chloride solution.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude residue via silica gel flash chromatography to afford the rearranged product.[4]

Expected Product & Yield: The expected product would be a methyl ester of a rearranged carboxylic acid. The yield for this specific substrate is not documented, but a generic procedure for a similar substrate reported a yield of 78%.[4]

Application 3: Potential Synthesis of Substituted Furans

Proposed Synthetic Workflow:

Figure 1. Proposed workflow for furan synthesis.

This proposed route highlights the potential of this compound as a precursor for highly substituted furan rings, which are important structural motifs in many biologically active molecules.

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of the key synthetic transformations discussed.

Figure 2. Hantzsch thiazole synthesis workflow.

Figure 3. Favorskii rearrangement mechanism.

This compound is a valuable and versatile starting material in organic synthesis. The protocols and potential applications outlined in this document demonstrate its utility in constructing important heterocyclic structures and in accessing rearranged molecular frameworks. For researchers and professionals in drug development, this compound represents a key building block for the synthesis of novel and biologically active molecules. Further exploration of its reactivity is likely to uncover even more synthetic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 13045-13-1 | Benchchem [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 5-(2-Hydroxyethyl)-4-methylthiazole: Applications in Medicinal Chemistry and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

The Versatile Intermediate: Harnessing 3-Chloro-5-hydroxy-2-pentanone in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

3-Chloro-5-hydroxy-2-pentanone is a trifunctional chemical intermediate of significant interest in organic synthesis, particularly in the construction of complex heterocyclic molecules and pharmaceutical precursors. Its unique structure, featuring a reactive α-chloroketone moiety, a primary hydroxyl group, and a carbonyl group, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound as a versatile building block, with a focus on its role in the synthesis of thiamine (Vitamin B1) precursors.

Overview of Reactivity and Applications

The chemical utility of this compound stems from the distinct reactivity of its three functional groups:

-

α-Chloro Ketone: The chlorine atom at the C-3 position is a good leaving group, making this position susceptible to nucleophilic attack. This reactivity is central to the formation of five-membered heterocyclic rings, such as thiazoles, through reactions like the Hantzsch thiazole synthesis.

-

Hydroxyl Group: The primary hydroxyl group at the C-5 position can be readily protected or functionalized, for instance, through esterification (e.g., acetylation) or etherification. This allows for selective reactions at other parts of the molecule and can modify the compound's overall physical and chemical properties.[1]

-

Ketone Carbonyl Group: The carbonyl group at C-2 is electrophilic and can undergo nucleophilic addition reactions or reduction to a secondary alcohol.

A primary and well-documented application of this intermediate is in the synthesis of thiothiamine , a derivative of thiamine.[2] This involves the formation of the thiazole ring of thiamine by reacting the chloroketone with a suitable pyrimidine derivative.

Key Synthetic Transformations and Protocols

A common strategy for utilizing this compound in multi-step syntheses is to first protect the primary hydroxyl group to prevent unwanted side reactions. Acetylation is a frequently employed protection strategy.

Protection of the Hydroxyl Group: Synthesis of 5-Acetoxy-3-chloro-2-pentanone

To selectively react at the α-chloro position, the hydroxyl group is often protected as an acetate ester. This derivative, 5-Acetoxy-3-chloro-2-pentanone, is a key intermediate in the synthesis of Vitamin B1.[3]

Reaction Scheme:

Caption: Acetylation of this compound.

Experimental Protocol:

This protocol is based on established methods for the acetylation of alcohols.

| Reagent | Molar Ratio | Notes |

| This compound | 1.0 | Starting material. |

| Acetic Anhydride | 1.2 | Acetylating agent and solvent. |

| Pyridine (optional) | Catalytic | Base catalyst. |

Procedure:

-

To a stirred solution of this compound (1.0 eq) in a suitable flask, add acetic anhydride (1.2 eq).

-

If desired, add a catalytic amount of pyridine.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water to hydrolyze excess acetic anhydride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 5-Acetoxy-3-chloro-2-pentanone.

Expected Yield: ~90%

Synthesis of the Thiamine Thiazole Moiety

The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings. In the context of thiamine synthesis, 5-Acetoxy-3-chloro-2-pentanone reacts with the pyrimidine component, 4-amino-5-aminomethyl-2-methylpyrimidine, which provides the thioamide equivalent after reaction with a sulfur source.

Reaction Pathway:

Caption: Hantzsch thiazole synthesis pathway.

Experimental Protocol:

The following is a generalized protocol based on patent literature describing thiamine synthesis.

| Reagent | Molar Ratio | Notes |

| 5-Acetoxy-3-chloro-2-pentanone | 1.0 | The α-haloketone component. |

| 4-Amino-5-aminomethyl-2-methylpyrimidine | 1.0 | The pyrimidine component. |

| Carbon Disulfide | 1.1 | Source of sulfur to form the thioamide in situ. |

| Base (e.g., NaOH) | 2.0 | To facilitate the formation of the thioamide and the cyclization. |

| Solvent | - | e.g., Ethanol, water. |

Procedure:

-

In a reaction vessel, dissolve 4-amino-5-aminomethyl-2-methylpyrimidine (1.0 eq) in a suitable solvent such as ethanol.

-

Add a solution of sodium hydroxide (1.0 eq) in water.

-

Cool the mixture and slowly add carbon disulfide (1.1 eq) while maintaining a low temperature.

-

Stir the mixture for a period to allow for the formation of the dithiocarbamate intermediate.

-

To this mixture, add 5-Acetoxy-3-chloro-2-pentanone (1.0 eq) and an additional equivalent of sodium hydroxide.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with an acid (e.g., hydrochloric acid).

-

The thiamine precursor may precipitate from the solution or can be extracted with a suitable solvent after adjusting the pH.

-

Further purification can be achieved by recrystallization.

Data Summary

The following table summarizes the key quantitative data associated with the described transformations.

| Transformation | Starting Material | Key Reagents | Product | Typical Yield | Reference |

| Acetylation | This compound | Acetic Anhydride | 5-Acetoxy-3-chloro-2-pentanone | ~90% | General Procedure |

| Thiazole Synthesis | 5-Acetoxy-3-chloro-2-pentanone | 4-Amino-5-aminomethyl-2-methylpyrimidine, CS₂ | Thiamine Precursor | Variable | Patent Literature |

Experimental Workflow Visualization

The overall experimental workflow for the utilization of this compound in the synthesis of a thiamine precursor can be visualized as follows:

Caption: Synthetic workflow from the intermediate to the final product.

Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and should be adapted and optimized based on laboratory conditions and safety assessments. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: Esterification Reactions of 3-Chloro-5-hydroxy-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the esterification of 3-Chloro-5-hydroxy-2-pentanone, a versatile bifunctional molecule. The primary hydroxyl group of this compound readily undergoes esterification, yielding esters that serve as valuable intermediates in various synthetic applications, most notably in the production of Vitamin B1 (Thiamine).[1] This document outlines the synthesis and characterization of these esters, offering protocols for laboratory-scale preparation and insights into their utility.

Introduction

This compound is a key building block in organic synthesis due to its dual functionality, possessing both a reactive α-chloroketone moiety and a primary hydroxyl group.[1] The hydroxyl group can be readily esterified with various acylating agents, such as acyl chlorides and acid anhydrides. This modification alters the polarity and chemical properties of the parent molecule, a strategy often employed to protect the hydroxyl group during subsequent reactions or to modulate the biological activity of the final product.[1]

One of the most significant applications of the esterified products of this compound is in the synthesis of Thiamine (Vitamin B1).[1] Specifically, 5-Acetoxy-3-chloro-2-pentanone is a crucial intermediate in this process.[2]

General Esterification Reactions

The esterification of the primary hydroxyl group in this compound can be achieved using standard laboratory procedures with various acylating agents. The general reaction scheme is presented below:

Figure 1: General scheme for the esterification of this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Acetoxy-3-chloro-2-pentanone

This protocol describes the acetylation of this compound using acetic anhydride.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in pyridine (2 equivalents) at room temperature with stirring.

-

Slowly add acetic anhydride (1.2 equivalents) to the solution.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding distilled water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 5-Acetoxy-3-chloro-2-pentanone.

Expected Yield: While specific yields are not extensively reported in the available literature, similar reactions typically proceed with high efficiency.

Characterization Data for 5-Acetoxy-3-chloro-2-pentanone:

| Property | Value |

| Molecular Formula | C₇H₁₁ClO₃ |

| Molecular Weight | 178.61 g/mol |

| Boiling Point | 82-83 °C at 133 Pa; 63-64 °C at 2 Pa |

| Density | 1.141 g/cm³ |

| Refractive Index | nD24 1.4470 |

| Predicted ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (acetyl) | ~2.1 | s |

| CH₃ (keto) | ~2.3 | s |

| CH₂ (C4) | ~2.2 - 2.4 | m |

| CH (C3) | ~4.6 | t |

| CH₂ (C5) | ~4.3 | t |

| Predicted ¹³C NMR | Chemical Shift (δ, ppm) |

| CH₃ (acetyl) | ~21 |

| CH₃ (keto) | ~28 |

| CH₂ (C4) | ~38 |

| C (C3) | ~58 |

| CH₂ (C5) | ~62 |

| C=O (keto) | ~204 |

| C=O (ester) | ~170 |

| Predicted IR | Wavenumber (cm⁻¹) | Functional Group |

| ~1740 | C=O (ester) | |

| ~1720 | C=O (ketone) | |

| ~1240 | C-O (ester) | |

| ~750 | C-Cl |

Applications in Drug Development

The primary application of 5-Acetoxy-3-chloro-2-pentanone is as a key intermediate in the synthesis of Vitamin B1 (Thiamine).[2] The synthesis involves the reaction of the ester with 4-amino-5-aminomethyl-2-methylpyrimidine to form the thiazole ring of thiamine.

Figure 2: Workflow illustrating the role of 5-Acetoxy-3-chloro-2-pentanone in Thiamine synthesis.

While the primary documented application is in vitamin synthesis, the presence of the α-chloroketone functionality in these esters suggests potential for broader applications in medicinal chemistry. α-Haloketones are known to be reactive intermediates capable of participating in the synthesis of various heterocyclic compounds, some of which exhibit biological activity.[1] Further research could explore the synthesis of novel derivatives from these esters for screening against various biological targets.

Data Summary

Table 1: Quantitative Data for 5-Acetoxy-3-chloro-2-pentanone

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₁ClO₃ | |

| Molecular Weight | 178.61 g/mol | |

| Boiling Point | 82-83 °C at 133 Pa; 63-64 °C at 2 Pa | |

| Density | 1.141 g/cm³ | |

| Refractive Index | nD24 1.4470 |

Conclusion

The esterification of this compound provides a straightforward route to valuable synthetic intermediates. The acetylation to 5-Acetoxy-3-chloro-2-pentanone is a well-established step in the industrial production of Vitamin B1. The protocols and data presented here serve as a foundation for researchers and scientists working on the synthesis of thiamine and exploring the potential of these compounds in broader drug discovery efforts. Further investigation into the esterification with other acylating agents and the biological evaluation of the resulting novel esters is warranted.

References

Application Note: Derivatization of 3-Chloro-5-hydroxy-2-pentanone for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-5-hydroxy-2-pentanone is a trifunctional molecule of interest in various chemical syntheses.[1][2][3][4] Its analysis is crucial for reaction monitoring, purity assessment, and metabolic studies. However, the presence of polar hydroxyl and ketone functional groups results in low volatility and potential thermal instability, making direct analysis by gas chromatography (GC) challenging.[5][6][7][8]

This application note provides a detailed protocol for the chemical derivatization of this compound to enhance its volatility and thermal stability for sensitive and reliable analysis by GC-MS. The primary proposed method is a robust two-step process involving methoximation of the ketone group followed by silylation of the hydroxyl group.[5][9][10][11] An alternative single-step derivatization of the ketone group using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is also discussed.

Principle of Derivatization

To make this compound amenable to GC analysis, its polar functional groups must be chemically modified.[12]

Two-Step Derivatization: Methoximation and Silylation

-

Methoximation: The ketone carbonyl group is protected by reacting it with methoxyamine hydrochloride (MOX).[5][9][13] This reaction converts the ketone into a more stable methoxime derivative, which is crucial for preventing the formation of multiple enol-isomers during the subsequent high-temperature silylation step.[5][9]

-

Silylation: The active hydrogen of the hydroxyl group is replaced with a non-polar trimethylsilyl (TMS) group.[6][13] This is achieved using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.[5][14][15] The resulting TMS-ether is significantly more volatile and thermally stable.[6][16]

The final derivatized product is a volatile and stable compound suitable for GC-MS analysis, providing sharp chromatographic peaks and characteristic mass spectra for confident identification and quantification.

Experimental Protocols

3.1. Materials and Reagents

-

This compound standard

-

Methoxyamine hydrochloride (MOX)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Anhydrous Pyridine

-

Anhydrous Hexane or Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate

-

GC vials (2 mL) with inserts and PTFE-lined caps

-

Microsyringes

-

Heating block or oven

-

Vortex mixer

-

Centrifuge

3.2. Reagent Preparation

-

MOX Reagent: Dissolve 20 mg of methoxyamine hydrochloride in 1 mL of anhydrous pyridine. Prepare fresh daily.

3.3. Sample Preparation

For quantitative analysis, prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile, DCM). For samples in aqueous matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte.[17][18] It is critical that the sample is completely dry before adding derivatization reagents, as moisture will deactivate the silylating agent.[5]

-

Drying Procedure:

-

Pipette an appropriate volume of the sample extract into a GC vial insert.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or using a speed vacuum.

-

3.4. Two-Step Derivatization Protocol

-

Methoximation:

-

To the dried sample residue in the GC vial, add 50 µL of the MOX reagent.

-

Tightly cap the vial and vortex for 30 seconds.

-

Incubate the mixture at 60°C for 60 minutes in a heating block or oven.[5]

-

Allow the vial to cool to room temperature.

-

-

Silylation:

3.5. GC-MS Analysis Conditions

The following table provides suggested starting parameters for GC-MS analysis. Optimization may be required based on the specific instrument and column used.

| Parameter | Suggested Condition |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless (or Split 10:1 depending on concentration) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial 70°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-550 m/z |

Data Presentation and Expected Results

The derivatization process increases the molecular weight of this compound (MW: 136.58 g/mol ).

-

Methoxime derivative: MW increases by 29 (addition of -N-OCH₃, loss of =O).

-

TMS-Methoxime derivative: MW further increases by 72 (addition of -Si(CH₃)₃, loss of -H).

-

Expected MW of final derivative: ~237.7 g/mol (for ³⁵Cl isotope).

Table 1: Expected Chromatographic and Mass Spectral Data (Illustrative)

| Analyte | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Derivatized this compound | 10 - 15 | 237/239 (M⁺) | 222/224 ([M-CH₃]⁺), 202 ([M-Cl]⁺), 73 ([Si(CH₃)₃]⁺) |

Table 2: Example Quantitative Data Summary

| Sample ID | Peak Area | Concentration (µg/mL) | % Recovery |

| Standard 1 | 150,000 | 1.0 | N/A |

| Standard 2 | 745,000 | 5.0 | N/A |

| Sample A | 485,000 | 3.2 | 95% |

| Sample B | 210,000 | 1.4 | 92% |

Alternative Method: PFBHA Derivatization

For applications specifically targeting the ketone functional group, derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a highly effective alternative.[19][20] This reaction forms a stable PFBHA-oxime derivative, which is highly sensitive for detection by GC with an Electron Capture Detector (ECD) or by GC-MS in negative chemical ionization (NCI) mode.[21]

Protocol Summary:

-

Add 100 µL of a 15 mg/mL PFBHA solution to the aqueous sample.[19]

-

Heat at 60°C for 60 minutes.[19]

-

Cool to room temperature.

-

Extract the derivative with 2 mL of hexane or dichloromethane.[19]

-

Analyze the organic phase by GC-MS.

This method is advantageous as it is a single-step reaction and provides excellent sensitivity. However, it does not derivatize the hydroxyl group, which may still cause some unwanted chromatographic interactions.

Troubleshooting

| Problem | Potential Cause | Solution |

| No or Low Peak Intensity | Incomplete derivatization.[19] Presence of moisture in the sample.[5] Analyte degradation. | Optimize reaction time or temperature.[19] Ensure the sample is completely dry before adding reagents.[5] Use anhydrous solvents. Ensure proper protection of the ketone group with MOX before silylation.[5] |

| Multiple Peaks for Analyte | Incomplete methoximation leading to enol-isomer formation during silylation.[5] Side reactions from matrix components. | Ensure sufficient MOX reagent and complete reaction. Consider a sample cleanup step (e.g., SPE) before derivatization.[19] |

| Poor Peak Shape (Tailing) | Active sites in the GC system (inlet liner, column). Incomplete derivatization of the polar hydroxyl group. | Use a deactivated inlet liner. Condition the GC column. Ensure an excess of silylating reagent is used and the reaction goes to completion.[14] |

| Large Reagent Peaks | Excessive derivatizing reagent.[19] | Use the minimum amount of reagent required for complete derivatization.[19] Perform a liquid-liquid extraction to separate the derivative from excess reagent.[19] |

References

- 1. This compound | 13045-13-1 | Benchchem [benchchem.com]

- 2. This compound 95% | CAS: 13045-13-1 | AChemBlock [achemblock.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 13045-13-1 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. blog.organomation.com [blog.organomation.com]

- 9. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Derivatization techniques for free fatty acids by GC [restek.com]

- 16. researchgate.net [researchgate.net]

- 17. gcms.cz [gcms.cz]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. hou.usra.edu [hou.usra.edu]

- 21. researchgate.net [researchgate.net]

Application Notes and Protocols: Laboratory Preparation of Thiothiamine from 3-Chloro-5-hydroxy-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale synthesis of thiothiamine, a thiamine analog, utilizing 3-Chloro-5-hydroxy-2-pentanone as a key precursor. The synthesis involves the reaction of 4-amino-2-methyl-5-aminomethylpyrimidine with carbon disulfide, followed by condensation with this compound. This guide includes a comprehensive experimental protocol, tabulated quantitative data, and graphical representations of the synthetic workflow and the biological context of thiamine-dependent pathways. The information is intended to facilitate the reproducible synthesis and further investigation of thiothiamine for research and drug development purposes.

Introduction

Thiamine (Vitamin B1) and its derivatives are crucial for various metabolic processes. Thiothiamine, a sulfur analog of thiamine, is of significant interest for studying the mechanisms of thiamine-dependent enzymes and as a potential lead compound in drug discovery. The synthesis of thiothiamine can be achieved through various routes, with one common method involving the construction of the thiazole ring onto a pre-existing pyrimidine moiety. This protocol details a method for the synthesis of thiothiamine starting from 4-amino-2-methyl-5-aminomethylpyrimidine and this compound.

Data Presentation

Table 1: Physicochemical and Yield Data for Thiothiamine Synthesis

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₄OS₂ | [1] |

| Molecular Weight | 296.41 g/mol | [1] |

| Melting Point | 238-239 °C | |

| Appearance | Crystalline solid | |

| Reported Yield | >76.7% | [2] |

Experimental Protocols

Synthesis of Thiothiamine from this compound

This protocol is based on established synthetic routes for thiamine analogs.[2]

Materials:

-

4-amino-2-methyl-5-aminomethylpyrimidine

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

This compound

-

Methanol

-

Hydrochloric acid (HCl)

-

Activated carbon

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, filtration apparatus)

Procedure:

Step 1: Formation of the Dithiocarbamate Intermediate

-

In a well-ventilated fume hood, dissolve 4-amino-2-methyl-5-aminomethylpyrimidine in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add carbon disulfide to the cooled solution with vigorous stirring. The reaction is exothermic. Maintain the temperature between 30-40 °C.

-

Continue stirring for 1-3 hours at this temperature to ensure the complete formation of the sodium dithiocarbamate intermediate.

Step 2: Condensation with this compound

-

To the solution containing the dithiocarbamate intermediate, slowly add this compound.

-

Allow the reaction mixture to warm to 40-50 °C and stir for 2-5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, a precipitate of crude thiothiamine will form.

Step 3: Isolation and Purification of Thiothiamine

-

Cool the reaction mixture and collect the crude thiothiamine precipitate by vacuum filtration.

-

Wash the crude product with cold water.

-

Dissolve the crude product in a dilute solution of hydrochloric acid.

-

Heat the solution to 70-95 °C and add a small amount of activated carbon for decolorization.